molecular formula C29H30N2O B11100846 1,3-Dibenzyl-2-(2-methoxynaphthalen-1-yl)hexahydropyrimidine

1,3-Dibenzyl-2-(2-methoxynaphthalen-1-yl)hexahydropyrimidine

Cat. No.: B11100846
M. Wt: 422.6 g/mol
InChI Key: LBDXIXIKZSPZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibenzyl-2-(2-methoxy-1-naphthyl)hexahydropyrimidine is a complex organic compound with the molecular formula C28H28N2O This compound is characterized by its unique structure, which includes a hexahydropyrimidine ring substituted with benzyl and methoxy-naphthyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibenzyl-2-(2-methoxy-1-naphthyl)hexahydropyrimidine typically involves multi-step organic reactions. One common synthetic route includes the condensation of N-benzylethane-1,2-diamine with 1-naphthaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like acid or base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-2-(2-methoxy-1-naphthyl)hexahydropyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy-naphthyl groups, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

1,3-Dibenzyl-2-(2-methoxy-1-naphthyl)hexahydropyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dibenzyl-2-(2-methoxy-1-naphthyl)hexahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dibenzyl-2-(2-methoxy-1-naphthyl)imidazolidine
  • 1,3-Dibenzyl-2-(2-methoxy-1-naphthyl)pyrrolidine

Uniqueness

1,3-Dibenzyl-2-(2-methoxy-1-naphthyl)hexahydropyrimidine is unique due to its hexahydropyrimidine ring structure, which imparts distinct chemical and physical properties compared to similar compounds.

Properties

Molecular Formula

C29H30N2O

Molecular Weight

422.6 g/mol

IUPAC Name

1,3-dibenzyl-2-(2-methoxynaphthalen-1-yl)-1,3-diazinane

InChI

InChI=1S/C29H30N2O/c1-32-27-18-17-25-15-8-9-16-26(25)28(27)29-30(21-23-11-4-2-5-12-23)19-10-20-31(29)22-24-13-6-3-7-14-24/h2-9,11-18,29H,10,19-22H2,1H3

InChI Key

LBDXIXIKZSPZMO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3N(CCCN3CC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.